molecular formula C25H24O7 B14285809 3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one CAS No. 115514-89-1

3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one

Katalognummer: B14285809
CAS-Nummer: 115514-89-1
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: KNDDISRRDOINFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a benzofuran core, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in the synthesis include methoxy-substituted phenols, benzofuran derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and benzofuran moieties.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine: This compound has potential applications in biological and medical research. It may be investigated for its cytotoxic properties, enzyme inhibition, or as a lead compound for drug development. Studies on its interaction with biological targets can provide insights into its therapeutic potential.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

    3,4-Dimethoxyphenyl derivatives: These compounds share similar methoxy substitution patterns and can exhibit comparable chemical properties.

    Benzofuran derivatives: Compounds with a benzofuran core structure, such as 2,3-dihydrobenzofuran, can have similar reactivity and applications.

Uniqueness: 3,3-Bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1(3H)-one is unique due to its specific substitution pattern and the combination of methoxy groups with a benzofuran core

Eigenschaften

CAS-Nummer

115514-89-1

Molekularformel

C25H24O7

Molekulargewicht

436.5 g/mol

IUPAC-Name

3,3-bis(2,5-dimethoxyphenyl)-4-methoxy-2-benzofuran-1-one

InChI

InChI=1S/C25H24O7/c1-27-15-9-11-20(29-3)18(13-15)25(19-14-16(28-2)10-12-21(19)30-4)23-17(24(26)32-25)7-6-8-22(23)31-5/h6-14H,1-5H3

InChI-Schlüssel

KNDDISRRDOINFN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)C2(C3=C(C=CC=C3OC)C(=O)O2)C4=C(C=CC(=C4)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.